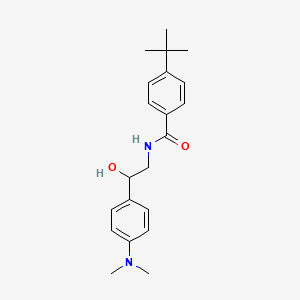

4-(叔丁基)-N-(2-(4-(二甲氨基)苯基)-2-羟乙基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(tert-butyl)-N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)benzamide, also known as BML-275, is a potent and selective inhibitor of the enzyme AMP-activated protein kinase (AMPK). This compound has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of metabolic disorders, cancer, and inflammation. In

科学研究应用

合成和聚合物应用

4-(叔丁基)-N-(2-(4-(二甲氨基)苯基)-2-羟乙基)苯甲酰胺衍生物的合成已导致开发具有重要应用的聚合物。例如,通过芳香亲核取代反应合成的衍生物已被用于制备具有柔性主链醚键的聚酰胺。这些聚合物表现出非结晶性、在极性溶剂中的溶解性,并形成透明、柔韧且坚韧的薄膜。它们以其高热稳定性而著称,表现为高于 200°C 的玻璃化转变温度和显着的失重温度,使其适用于高级材料应用 (Hsiao, Yang, & Chen, 2000)。

有机合成和化学反应性

对结构与本化合物密切相关的叔丁基苯基偶氮羧酸酯的研究揭示了它们作为合成有机化学中构建模块的多功能性。这些化合物促进亲核取代和自由基反应,从而能够合成偶氮羧酰胺和苯环的改性。这种化学反应性为开发具有在各种化工行业中潜在应用的新合成途径和分子铺平了道路 (Jasch, Höfling, & Heinrich, 2012)。

抗氧化剂和稳定剂作用

该化合物及其衍生物已被研究其抗氧化性能和在不同背景下的稳定剂潜力。例如,柴油燃料稳定化的研究利用了衍生物的抗氧化能力,促进了更稳定和清洁的燃料配方的开发 (Koshelev et al., 1996)。

电致变色和荧光材料

已探索衍生物的电致变色特性,显示出开发用于电致变色器件 (ECD) 的新型材料的希望。研究表明,这些衍生物可以在较低的电势下经历多氧化阶段,通过提供更高的对比度和更快的转换时间来增强 ECD 的性能。此外,它们与 ZrO2 等金属氧化物的杂化薄膜中的掺入表明在智能窗户和显示器中具有高级应用的潜力 (Li, Yen, & Liou, 2021)。

作用机制

Target of Action

Similar compounds have been found to exhibit antifungal and cytotoxic activities . Therefore, it’s possible that this compound may also interact with cellular targets involved in fungal growth and cancer cell proliferation.

Mode of Action

Based on the properties of structurally similar compounds, it can be inferred that it might interact with its targets through a radical approach . This interaction could lead to changes in the cellular processes, potentially inhibiting fungal growth or inducing cytotoxic effects in cancer cells .

Biochemical Pathways

Given its potential antifungal and cytotoxic activities , it might be involved in the disruption of essential cellular processes in fungi and cancer cells

Result of Action

Based on the properties of structurally similar compounds, it can be inferred that it might exhibit antifungal and cytotoxic activities . This suggests that the compound could potentially inhibit fungal growth and induce cell death in cancer cells.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s fluorescence properties can be quenched on heating and in solution . Additionally, it can transform into non-fluorescent crystals when heated at 180° or by simple squeezing . These properties suggest that the compound’s action and stability might be sensitive to temperature and mechanical stress.

属性

IUPAC Name |

4-tert-butyl-N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O2/c1-21(2,3)17-10-6-16(7-11-17)20(25)22-14-19(24)15-8-12-18(13-9-15)23(4)5/h6-13,19,24H,14H2,1-5H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIFBBXLFLWABKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NCC(C2=CC=C(C=C2)N(C)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(tert-butyl)-N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl (4-((2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)sulfonyl)phenyl)carbamate](/img/structure/B2920641.png)

![[(1S,2R)-2-(Difluoromethyl)cyclopropyl]methanesulfonyl chloride](/img/structure/B2920643.png)

![3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(thiophen-2-ylmethyl)propanamide](/img/structure/B2920646.png)

![N-[4-(methylsulfamoyl)phenyl]-2-thiophen-2-ylacetamide](/img/structure/B2920647.png)

![Tert-butyl N-[(2-oxospiro[3.3]heptan-6-yl)methyl]carbamate](/img/structure/B2920649.png)

![2-[(1-{Imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)methyl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2920652.png)

![(N'2E,N'6Z)-N'2,N'6-bis(3-methylbenzo[d]thiazol-2(3H)-ylidene)pyridine-2,6-dicarbohydrazide](/img/structure/B2920654.png)

![3-({[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}sulfamoyl)-1-(4-chlorophenyl)urea](/img/structure/B2920658.png)